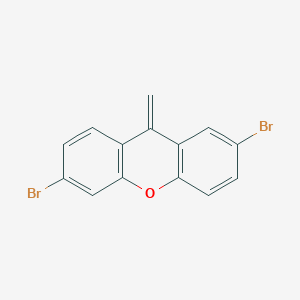









|
REACTION_CXSMILES
|
C[Mg]I.[Br:4][C:5]1[CH:18]=[CH:17][C:16]2[O:15][C:14]3[C:9](=[CH:10][CH:11]=[C:12]([Br:19])[CH:13]=3)[C:8](=O)[C:7]=2[CH:6]=1.[CH3:21]C(O)=O>C1COCC1.CCOC(C)=O>[Br:4][C:5]1[CH:18]=[CH:17][C:16]2[O:15][C:14]3[C:9](=[CH:10][CH:11]=[C:12]([Br:19])[CH:13]=3)[C:8](=[CH2:21])[C:7]=2[CH:6]=1
|


|
Name
|
|
|
Quantity
|
14.12 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Mg]I
|
|
Name
|
2,6-dibromo-9H-xanthen-9-one
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=2C(C3=CC=C(C=C3OC2C=C1)Br)=O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to 0° C.
|
|
Type
|
CUSTOM
|
|
Details
|
quenched with saturated NH4Cl solution (250 mL)
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 30 min
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
The volatiles were removed in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted with CHCl3 (2×200 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
combined organics was dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
solvents removed in vacuo to crude product (9.46 g)
|
|
Type
|
CUSTOM
|
|
Details
|
The crude reaction
|
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred at room temperature for 3 hrs
|
|
Duration
|
3 h
|
|
Type
|
CUSTOM
|
|
Details
|
the volatiles removed in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was precipitated from isohexanes
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=2C(C3=CC=C(C=C3OC2C=C1)Br)=C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.43 g | |
| YIELD: PERCENTYIELD | 64.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |